5-Benzyl-2-[({3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}carbonyl)amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, bromophenoxy, methoxybenzoyl, and thiophenecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzyl group: This can be achieved through the reaction of benzyl chloride with a suitable nucleophile.
Introduction of the bromophenoxy group: This step involves the reaction of a phenol derivative with bromine to form the bromophenoxy group.
Attachment of the methoxybenzoyl group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride.
Formation of the thiophenecarboxamide group: This involves the reaction of thiophene with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-BENZYL-5-[(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- **4-BENZYL-5-((4-BROMOPHENOXY)METHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
5-BENZYL-2-({3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYBENZOYL}AMINO)-3-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H23BrN2O4S |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
5-benzyl-2-[[3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C27H23BrN2O4S/c1-33-24-12-7-18(14-19(24)16-34-21-10-8-20(28)9-11-21)26(32)30-27-23(25(29)31)15-22(35-27)13-17-5-3-2-4-6-17/h2-12,14-15H,13,16H2,1H3,(H2,29,31)(H,30,32) |
InChI Key |
GBDLFOWZUBUPFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.